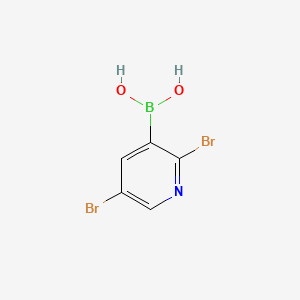

2,5-Dibromopyridine-3-boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Dibromopyridine-3-boronic acid is an organoboron compound that features a pyridine ring substituted with two bromine atoms at positions 2 and 5, and a boronic acid group at position 3. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridine-3-boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2,5-dibromopyridine with an organometallic reagent such as n-butyllithium, followed by the addition of a boron source like trimethyl borate. The reaction is usually carried out at low temperatures to prevent over-alkylation and to ensure the formation of the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed cross-coupling reactions with boronic esters can be optimized for industrial applications .

化学反应分析

Types of Reactions: 2,5-Dibromopyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Ullmann-Type C-N Cross-Coupling: This reaction involves the coupling of this compound with nitrogen-containing compounds such as carbazoles and phenoxazines in the presence of a copper catalyst.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Ullmann-type cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

9-Substituted Carbazoles: Formed from Ullmann-type cross-coupling.

科学研究应用

Applications in Organic Synthesis

1. Cross-Coupling Reactions

2,5-Dibromopyridine-3-boronic acid is primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | PdCl2(PPh3)2 | Up to 80% |

| Negishi Coupling | Pd(OAc)2 | 70% |

Case Study : A study demonstrated the successful application of this compound in the synthesis of arylpyridine derivatives through Suzuki coupling, achieving yields exceeding 80% with optimized conditions using various ligands .

Applications in Medicinal Chemistry

2. Anticancer Agents

Boronic acids, including this compound, have shown potential as anticancer agents. They can inhibit proteasome activity, which is crucial for cancer cell survival.

| Drug Name | Mechanism of Action | Approval Year |

|---|---|---|

| Bortezomib | Proteasome inhibitor | 2003 |

| Ixazomib | Proteasome inhibitor | 2015 |

Case Study : Research has indicated that derivatives of boronic acids exhibit significant cytotoxicity against multiple myeloma cells, suggesting that this compound could be a candidate for further development as an anticancer drug .

Applications in Material Science

3. OLED and PLED Materials

The compound is also used in the development of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). Its boronic acid functionality allows for efficient charge transport and light emission.

| Material Type | Application | Performance Metrics |

|---|---|---|

| OLED | Display technology | High efficiency |

| PLED | Solid-state lighting | Long operational life |

Case Study : A recent study highlighted the use of boronic acid derivatives in enhancing the performance of OLEDs, demonstrating improved brightness and efficiency when incorporated into device architectures .

作用机制

The mechanism of action of 2,5-Dibromopyridine-3-boronic acid in coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitate the transfer of the organic group from boron to palladium .

相似化合物的比较

2,5-Dibromopyridine: Lacks the boronic acid group but is used in similar coupling reactions.

2,5-Dichloropyridine-3-boronic acid: Similar structure but with chlorine atoms instead of bromine.

2-Bromopyridine-3-boronic acid: Similar structure but with only one bromine atom.

Uniqueness: 2,5-Dibromopyridine-3-boronic acid is unique due to the presence of both bromine atoms and the boronic acid group, which enhances its reactivity and versatility in various coupling reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

生物活性

2,5-Dibromopyridine-3-boronic acid (CAS: 852228-14-9) is an organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from diverse research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C5H4BBr2NO2 |

| Molecular Weight | 280.71 g/mol |

| Synonyms | 2,5-Dibromo-3-pyridinylboronic acid |

| Physical State | Solid (white to light yellow powder) |

| Solubility | Soluble in polar solvents |

Synthesis

The synthesis of this compound typically involves the following steps:

- Lithiation : The compound can be lithiated using n-butyllithium to form a lithiated intermediate.

- Boronation : The lithiated intermediate is then reacted with boron sources to yield the boronic acid derivative.

- Purification : The product is purified through recrystallization or chromatography.

This synthetic route has been optimized for yield and purity, with reported yields exceeding 90% under controlled conditions .

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit potential anticancer activity. Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Specifically, compounds with similar structures have been noted for their ability to induce cell cycle arrest and apoptosis in various cancer cell lines .

Enzyme Inhibition

This compound has been identified as a selective inhibitor of certain enzymes. For instance, it has shown inhibitory effects on serine proteases and cysteine proteases, which are crucial in various biological processes including inflammation and cancer progression .

Glucose Sensing Applications

Another significant application of this compound lies in its use as a glucose sensor. Boronic acids can reversibly bind to glucose molecules through a covalent bond formation that alters their physical properties. This characteristic has led to the development of glucose-responsive materials that can be used in diabetes management .

Case Studies

- Anticancer Activity : A study explored the effects of various boronic acids on human breast cancer cells (MCF-7). The results demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of exposure .

- Enzyme Inhibition : In a comparative study of enzyme inhibitors, this compound was found to inhibit the activity of cathepsin B with an IC50 value of approximately 15 µM, showcasing its potential as a therapeutic agent in diseases involving protease dysregulation .

属性

IUPAC Name |

(2,5-dibromopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWWZYPUCZRZGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Br)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594674 |

Source

|

| Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852228-14-9 |

Source

|

| Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。